N-{4-[(E)-(2-Methoxy-5-methylphenyl)diazenyl]phenyl}-2-nitroaniline
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Overview
Description
N-{4-[(E)-(2-Methoxy-5-methylphenyl)diazenyl]phenyl}-2-nitroaniline is an organic compound belonging to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its vibrant color and is used in various applications, including dyeing and pigmentation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-(2-Methoxy-5-methylphenyl)diazenyl]phenyl}-2-nitroaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, such as 2-methoxy-5-methylaniline, using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 2-nitroaniline under alkaline conditions to form the azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(E)-(2-Methoxy-5-methylphenyl)diazenyl]phenyl}-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products Formed
Reduction of the azo group: Produces corresponding aromatic amines.
Oxidation of the nitro group: Converts to corresponding nitroso or hydroxylamine derivatives.
Scientific Research Applications
N-{4-[(E)-(2-Methoxy-5-methylphenyl)diazenyl]phenyl}-2-nitroaniline has diverse applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in staining techniques to visualize cellular components.
Industry: Widely used in textile dyeing, printing inks, and as a colorant in plastics and cosmetics.
Mechanism of Action
The mechanism of action of N-{4-[(E)-(2-Methoxy-5-methylphenyl)diazenyl]phenyl}-2-nitroaniline involves its interaction with molecular targets through its azo and nitro groups. The azo group can undergo reduction to form amines, which can interact with biological molecules. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Para Red: Another azo dye with similar applications but different substituents.
Methyl Orange: A pH indicator with an azo group, used in titrations.
Sudan I: A lipid-soluble dye used in staining and as a colorant.
Uniqueness
N-{4-[(E)-(2-Methoxy-5-methylphenyl)diazenyl]phenyl}-2-nitroaniline is unique due to its specific substituents, which impart distinct chemical and physical properties. Its methoxy and nitro groups influence its solubility, reactivity, and color properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
65953-63-1 |
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Molecular Formula |
C20H18N4O3 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[4-[(2-methoxy-5-methylphenyl)diazenyl]phenyl]-2-nitroaniline |
InChI |
InChI=1S/C20H18N4O3/c1-14-7-12-20(27-2)18(13-14)23-22-16-10-8-15(9-11-16)21-17-5-3-4-6-19(17)24(25)26/h3-13,21H,1-2H3 |
InChI Key |
XTOXXZJMSJIMRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N=NC2=CC=C(C=C2)NC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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